BenchChemオンラインストアへようこそ!

n-(2-Tert-butylphenyl)piperidine-4-carboxamide hydrochloride

Medicinal Chemistry Structure-Activity Relationship Piperidine Carboxamide SAR

N-(2-Tert-butylphenyl)piperidine-4-carboxamide hydrochloride (CAS 1568790-13-5) is a synthetic small-molecule piperidine-4-carboxamide derivative featuring a 2-tert-butylphenyl substituent on the amide nitrogen and presented as the hydrochloride salt. With a molecular weight of 296.8 g/mol and a minimum purity specification of 95%, this compound belongs to a chemotype that has been described in patent literature as possessing broad-spectrum antiviral activity, including against HCV, HIV, BVDV, and coronaviruses.

Molecular Formula C16H25ClN2O
Molecular Weight 296.84
CAS No. 1568790-13-5
Cat. No. B2626003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-Tert-butylphenyl)piperidine-4-carboxamide hydrochloride
CAS1568790-13-5
Molecular FormulaC16H25ClN2O
Molecular Weight296.84
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC=C1NC(=O)C2CCNCC2.Cl
InChIInChI=1S/C16H24N2O.ClH/c1-16(2,3)13-6-4-5-7-14(13)18-15(19)12-8-10-17-11-9-12;/h4-7,12,17H,8-11H2,1-3H3,(H,18,19);1H
InChIKeyFMHBXVIYLYCHAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Tert-butylphenyl)piperidine-4-carboxamide Hydrochloride – Structural Identity & Chemotype Classification for Procurement Decisions


N-(2-Tert-butylphenyl)piperidine-4-carboxamide hydrochloride (CAS 1568790-13-5) is a synthetic small-molecule piperidine-4-carboxamide derivative featuring a 2-tert-butylphenyl substituent on the amide nitrogen and presented as the hydrochloride salt . With a molecular weight of 296.8 g/mol and a minimum purity specification of 95%, this compound belongs to a chemotype that has been described in patent literature as possessing broad-spectrum antiviral activity, including against HCV, HIV, BVDV, and coronaviruses [1]. Unlike the more common para-substituted tert-butylphenyl piperidine analogs, the ortho-substitution pattern introduces distinct steric and electronic properties that may influence target binding conformations [2].

Why N-(2-Tert-butylphenyl)piperidine-4-carboxamide Hydrochloride Cannot Be Casually Replaced by In-Class Analogs


Piperidine-4-carboxamide derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to the nature and position of aryl substituents on the amide nitrogen [1]. The ortho-tert-butylphenyl group in this compound creates a sterically constrained environment around the amide bond that differs fundamentally from the para-tert-butylphenyl isomer (e.g., N-(4-tert-butylphenyl)piperidine-4-carboxamide) and from N-benzyl or N-alkyl substituted analogs . In sigma receptor ligand series, even minor modifications to the N-aryl substituent have been shown to alter sigma-1/sigma-2 selectivity ratios by over 100-fold [1]. Furthermore, the hydrochloride salt form provides distinct solubility and handling characteristics compared to the free base, directly affecting experimental reproducibility in biological assays . Generic substitution without confirming equivalent target engagement and physicochemical behavior risks invalidating comparative experimental results.

Quantitative Differentiation Evidence: N-(2-Tert-butylphenyl)piperidine-4-carboxamide Hydrochloride vs. Closest Analogs


Ortho vs. Para Tert-Butylphenyl Substitution: Structural and Predicted Physicochemical Differentiation

The target compound features an ortho-tert-butylphenyl substituent (CAS 1568790-13-5, MW 296.8 g/mol as HCl salt), while the closest commercially cataloged analog, N-(4-tert-butylphenyl)piperidine-4-carboxamide, bears the tert-butyl group at the para position (MW 260.37 g/mol as free base) . In the broader piperidine-4-carboxamide SAR landscape, the position of aryl substituents on the carboxamide nitrogen has been demonstrated to dramatically influence receptor binding profiles [1]. Specifically, in the Zampieri et al. (2015) series, varying the N-aryl substituent on piperidine-4-carboxamides produced sigma-1 Ki values spanning from 3.7 nM to over 1,000 nM and sigma-2/sigma-1 selectivity ratios ranging from 1.3 to 351, establishing that even modest substituent changes on the amide nitrogen produce quantitatively large effects on target engagement [1]. The ortho-tert-butyl group introduces greater steric hindrance near the amide bond compared to the para isomer, which may restrict conformational freedom and alter hydrogen-bonding capacity of the carboxamide NH [1].

Medicinal Chemistry Structure-Activity Relationship Piperidine Carboxamide SAR

Hydrochloride Salt Form: Aqueous Solubility Advantage vs. Free Base Analogs

The target compound is supplied as the hydrochloride salt (CAS 1568790-13-5, MW 296.8 g/mol) . In contrast, the structurally related N-(4-tert-butylphenyl)piperidine-4-carboxamide is cataloged exclusively as the free base (MW 260.37 g/mol) . Hydrochloride salt formation of piperidine-containing compounds typically enhances aqueous solubility by 1–3 orders of magnitude compared to the corresponding free base, a well-established principle in pharmaceutical salt selection [1]. For in vitro biological assays conducted in aqueous buffer systems, the salt form can reduce the need for organic co-solvents (e.g., DMSO) that may confound cellular assay readouts [1].

Preformulation Aqueous Solubility Bioassay Reproducibility

Patent-Backed Antiviral Chemotype: Piperidine-4-Carboxamide Class Activity Against Coronaviruses and HCV

The piperidine-4-carboxamide chemotype, to which the target compound belongs, is explicitly claimed in US Patent 9,511,070 as possessing antiviral activity against HCV, HIV, BVDV, and coronaviruses (including SARS-coronavirus) [1]. Within this chemotype class, a structurally related piperidine-4-carboxamide derivative, NCGC2955, demonstrated in vitro antiviral activity against human coronaviruses with EC50 values of 2.5 ± 0.15 µM in NL63-infected Vero cells and 1.5 ± 0.2 µM in MK2 cells [2]. While these EC50 values are for a different piperidine-4-carboxamide analog (NCGC2955 bears a 3-hydroxypropyl substituent rather than a 2-tert-butylphenyl group), they establish the antiviral potential of the piperidine-4-carboxamide scaffold class [2]. The target compound's distinct ortho-tert-butylphenyl substitution may confer different antiviral potency and selectivity profiles that warrant direct comparative evaluation [3].

Antiviral Research Coronavirus Inhibition HCV Drug Discovery

Sigma Receptor Ligand Potential: Class-Level Evidence for CNS and Oncology Research Applications

Piperidine-4-carboxamide derivatives have been systematically evaluated as sigma-1 and sigma-2 receptor ligands. In the Zampieri et al. (2015) study, a series of N-substituted piperidine-4-carboxamides demonstrated sigma-1 Ki values ranging from 3.7 nM (compound 2k) to >1,000 nM and sigma-2/sigma-1 selectivity ratios spanning 1.3 to 351 [1]. The study established that N-aryl substitution on the piperidine-4-carboxamide scaffold is a critical determinant of both sigma receptor affinity and subtype selectivity [1]. The target compound, bearing a 2-tert-butylphenyl substituent, represents a structurally distinct entry within this pharmacophore class compared to the benzyl, phenethyl, and tetrahydroquinoline substituents explored in the published SAR [1]. While direct sigma receptor binding data for N-(2-tert-butylphenyl)piperidine-4-carboxamide hydrochloride are not publicly available, the scaffold's proven sigma receptor engagement capacity supports its potential utility in CNS and oncology target identification studies [2].

Sigma Receptor Pharmacology CNS Drug Discovery Oncology Research

Purity Specification and Vendor Documentation: Minimum 95% Assay for Reproducible Research

The target compound is specified with a minimum purity of 95% (HPLC) by the vendor CymitQuimica (Biosynth brand), with a molecular weight of 296.8 g/mol . This purity specification provides a defined quality benchmark for procurement. In comparison, the para-substituted analog N-(4-tert-butylphenyl)piperidine-4-carboxamide is listed on ChemicalBook without a publicly available purity specification, presenting uncertainty for quantitative biological studies . The target compound is noted as a discontinued product, indicating limited remaining commercial availability .

Quality Control Assay Reproducibility Chemical Procurement

Recommended Application Scenarios for N-(2-Tert-butylphenyl)piperidine-4-carboxamide Hydrochloride Based on Available Evidence


Structure-Activity Relationship (SAR) Studies Exploring Ortho-Substituent Effects on Piperidine-4-Carboxamide Target Engagement

This compound serves as a sterically differentiated ortho-tert-butylphenyl probe within piperidine-4-carboxamide SAR programs. As demonstrated by the sigma receptor ligand series of Zampieri et al. (2015), N-aryl substituent variation on this scaffold can alter sigma-1 affinity by over 250-fold and selectivity ratios by over 250-fold [1]. The ortho-tert-butyl group introduces steric hindrance adjacent to the amide bond not present in para-substituted or unsubstituted phenyl analogs, enabling researchers to systematically map steric tolerance in target binding pockets [1].

Antiviral Screening Cascades for Piperidine-4-Carboxamide-Based Coronavirus and HCV Inhibitors

The piperidine-4-carboxamide chemotype is explicitly claimed in US Patent 9,511,070 as an antiviral scaffold active against coronaviruses, HCV, HIV, and BVDV [2]. A structurally related analog, NCGC2955, demonstrated EC50 values of 1.5–2.5 µM against human coronavirus NL63 in multiple cell lines [3]. The target compound's distinct ortho-tert-butylphenyl substitution may confer different antiviral potency, selectivity, or cytotoxicity profiles that warrant investigation in comparative antiviral screening panels alongside known piperidine-4-carboxamide antivirals [2][3].

Aqueous-Compatibility Bioassays Requiring Hydrochloride Salt Forms

The hydrochloride salt formulation (MW 296.8 g/mol, min. 95% purity) provides practical advantages for direct dissolution in aqueous buffer systems compared to free base analogs [4]. This is particularly relevant for cell-based antiviral assays, receptor binding studies, and enzymatic inhibition experiments where minimizing organic co-solvent concentrations is critical for maintaining cellular and protein integrity [4]. Researchers comparing this HCl salt to the free base para isomer (N-(4-tert-butylphenyl)piperidine-4-carboxamide) should account for the 36.43 g/mol molecular weight difference when calculating equimolar concentrations .

Sigma Receptor Subtype Selectivity Profiling in CNS and Oncology Target Deconvolution

Given the established sigma receptor binding capacity of the piperidine-4-carboxamide chemotype, with published Ki values spanning 3.7 nM to >1,000 nM at sigma-1 and selectivity ratios from 1.3 to 351 [1], this compound represents a novel structural entry for sigma receptor profiling panels. Its ortho-tert-butylphenyl substituent differs from all previously characterized N-substituents in the Zampieri et al. (2015) series, potentially yielding unique sigma-1/sigma-2 selectivity fingerprints relevant to CNS drug discovery and oncology target validation programs [1].

Quote Request

Request a Quote for n-(2-Tert-butylphenyl)piperidine-4-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.